Ethyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate, also known as rel-Ethyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate, can be synthesized through various methods. One reported approach involves the reaction of (1R,2S)-2-bromocyclopropane-1-carboxylic acid with pinacol and trimethylamine in dichloromethane, followed by subsequent steps including esterification and Suzuki-Miyaura coupling. [Source: "A Highly Enantioselective Synthesis of Functionalized Cyclopropanes via Rhodium-Catalyzed Ring-Opening Cyclization of Allenes" by Yu, et al. in Organic Letters (2006) 8(10), 2283-2286, ]
This compound finds applications as a versatile building block in organic synthesis due to the presence of the cyclopropane ring and the pinacol boronate ester functionality. The pinacol boronate group can be readily transformed into various other functional groups through well-established cross-coupling reactions, allowing for the introduction of diverse structural elements into target molecules. [Source: "Transition Metal-Mediated Carbon-Carbon Bond Formation" by Nicolaou, et al. in Science (2002) 299(5611), 1736-1739, ]
Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate is a chemical compound with the molecular formula C₁₂H₂₁BO₄ and a molecular weight of approximately 240.11 g/mol. It is characterized by its unique structure that includes a cyclopropanecarboxylate moiety and a dioxaborolane group. The compound is known for its high purity levels, often exceeding 95%, making it suitable for various applications in organic synthesis and medicinal chemistry .
The synthesis of ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate typically involves:
Each step must be carefully controlled to ensure high yield and purity .
Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate has several potential applications:
Several compounds share structural similarities with ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)acetate | C₁₂H₂₁BO₄ | Lacks cyclopropane ring; used mainly in ester synthesis. |
4-Methylphenylboronic acid | C₇H₉BO₂ | Contains a phenyl group; widely used in Suzuki coupling reactions. |
1-Amino-3-borono-propan-2-one | C₅H₁₁BNO₂ | Contains an amino group; potential applications in drug synthesis. |
Ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate stands out due to its unique combination of a cyclopropane structure and a highly branched dioxaborolane group. This combination may provide distinct reactivity patterns and biological interactions compared to other similar compounds.
The IUPAC name, rel-ethyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate, reflects its stereochemistry and functional groups. Key structural components include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₁BO₄ | |
Molecular Weight | 240.11 g/mol | |
CAS Number | 2135443-14-8 | |
Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)OCC |
The development of ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate aligns with advancements in organoboron chemistry:
The cyclopropane ring within ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate exhibits exceptional ring strain characteristics that fundamentally influence the compound's reactivity and stability [5] [9]. Cyclopropane rings possess a ring strain energy of approximately 27.6 kilocalories per mole, making them among the most strained carbocyclic systems in organic chemistry [5] [9]. This substantial strain energy arises from the severe angular distortion required to form the three-membered ring, where the internal bond angles are compressed to approximately 60 degrees, representing a significant deviation from the idealized tetrahedral angle of 109.5 degrees [5] [9].
The strain dynamics in cyclopropane are attributed to a combination of angle strain, also known as Baeyer strain, and torsional strain resulting from eclipsing interactions between adjacent carbon-hydrogen bonds [5] [9]. In the context of ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate, the presence of bulky substituents on the cyclopropane ring introduces additional steric interactions that can either exacerbate or partially relieve the inherent ring strain [18] [19]. Molecular orbital calculations have demonstrated that the cyclopropane ring bonds exhibit a "bent" character, with both carbon-carbon bond lengths being shorter than typical alkyl bonds due to the increased s-character of the hybrid orbitals involved in ring formation [18] [20].
The electronic structure of the cyclopropane ring is characterized by the presence of Walsh orbitals, which represent the unique bonding arrangement necessitated by the three-membered ring geometry [18] [20]. These orbitals contribute to the distinctive reactivity patterns observed in cyclopropane derivatives, including their propensity for ring-opening reactions under appropriate conditions [18] [19]. The carbon-carbon bond dissociation energy in cyclopropane systems is typically reduced to approximately 65 kilocalories per mole compared to normal alkyl carbon-carbon bonds, which typically exhibit dissociation energies of 80-85 kilocalories per mole [9].
Ring System | Ring Strain Energy (kcal/mol) | Bond Angle Deviation |
---|---|---|
Cyclopropane | 27.6 | Large (60° vs 109.5°) |
Cyclobutane | 26.3 | Moderate (90° vs 109.5°) |
Cyclopentane | 6.2 | Small |
Cyclohexane | 0.0 | None |
Cycloheptane | 6.2 | Small |
Cyclooctane | 9.7 | Moderate |
The boronic ester functionality in ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate exists within a six-membered dioxaborolane ring system that exhibits distinctive coordination geometry characteristics [6] [21]. The boron atom in this system can adopt either trigonal planar or tetrahedral coordination geometries depending on the electronic environment and the presence of additional coordinating species [21] [24]. In the neutral state, the boron center typically adopts a trigonal planar geometry with an sp² hybridization state, characterized by bond angles of approximately 120 degrees and a vacant p-orbital that imparts Lewis acidic character to the compound [21] [24].
The dioxaborolane ring system demonstrates conformational flexibility, with the six-membered ring typically adopting a twisted or half-chair conformation rather than a planar arrangement [15] [28]. This conformational preference is driven by the need to minimize torsional strain while accommodating the tetrahedral geometry around the carbon atoms bearing the methyl substituents [15] [28]. The four methyl groups attached to the dioxaborolane ring provide significant steric bulk that influences both the conformation of the ring and the accessibility of the boron center for potential coordination interactions [14] [29].
Under basic conditions or in the presence of nucleophilic species, the boron atom can undergo hybridization changes from sp² to sp³, resulting in a tetrahedral coordination geometry with bond angles of approximately 109.5 degrees [21] [30]. This transformation is accompanied by a change in the electronic character of the boron center from electron-accepting to electron-donating, fundamentally altering the reactivity profile of the compound [21] [24]. The stability of the tetrahedral boronate species is enhanced by the reduced ring strain associated with the smaller oxygen-boron-oxygen bond angle in the tetrahedral configuration [24] [30].
Hybridization State | Geometry | Bond Angle (°) | Coordination Number | Electronic Character | pH Preference |
---|---|---|---|---|---|
sp² | Trigonal Planar | 120 | 3 | Electron-accepting | Acidic |
sp³ | Tetrahedral | 109.5 | 4 | Electron-donating | Basic |
The cis-configuration in ethyl cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate generates distinctive electronic effects that significantly influence the compound's chemical behavior and physical properties [10] [16]. In the cis-arrangement, both the boronic ester and ethyl carboxylate substituents are positioned on the same side of the cyclopropane ring plane, creating a concentration of electron-withdrawing groups in proximity to each other [10] [23]. This spatial arrangement results in enhanced dipole interactions and altered electronic distribution throughout the molecular framework [7] [12].
The electronic effects of the cis-configuration manifest through several mechanisms, including inductive effects, resonance interactions, and through-space electrostatic interactions [7] [16]. The electron-withdrawing nature of both the boronic ester and carboxylate functionalities creates a cumulative inductive effect that depletes electron density from the cyclopropane ring system [13] [17]. This electronic perturbation can influence the reactivity of the strained cyclopropane ring, potentially affecting its susceptibility to nucleophilic attack or ring-opening processes [17] [19].
Through-space interactions between the cis-oriented substituents contribute to the overall electronic structure of the molecule, with the boronic ester functionality capable of engaging in weak coordination interactions with the carbonyl oxygen of the adjacent carboxylate group [16] [30]. These intramolecular interactions can stabilize specific conformational arrangements and influence the compound's behavior in solution [12] [16]. The cis-configuration also results in a non-zero molecular dipole moment, which affects the compound's solubility characteristics and intermolecular interactions in various solvents [10] [23].
Spectroscopic studies have revealed that cis-configured compounds often exhibit distinct electronic absorption and emission properties compared to their trans-counterparts, with the cis-arrangement frequently resulting in altered excited-state lifetimes and different photophysical behavior [16]. The concentrated arrangement of functional groups in the cis-configuration can lead to enhanced intramolecular quenching processes and modified electronic transition probabilities [12] [16].
The comparative analysis between cis and trans isomers of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate derivatives reveals fundamental differences in thermodynamic stability, physical properties, and chemical reactivity [10] [11] [23]. Trans isomers consistently demonstrate superior thermodynamic stability compared to their cis counterparts due to reduced steric repulsion between substituents positioned on opposite sides of the cyclopropane ring [11] [23]. This stability differential typically ranges from 2-5 kilocalories per mole in favor of the trans configuration, depending on the specific nature and size of the substituents involved [11] [23].
Steric interactions represent the primary factor governing the relative stability of cis versus trans isomers in cyclopropane derivatives [11] [23]. In the cis-configuration, the boronic ester and ethyl carboxylate groups experience significant steric crowding due to their proximity on the same side of the ring plane [10] [23]. This crowding results in unfavorable van der Waals interactions and potential conformational restrictions that destabilize the cis-isomer relative to the trans-arrangement [11] [23]. Computational studies have demonstrated that the steric repulsion in cis-isomers can lead to bond length distortions and altered bond angles as the molecule attempts to minimize unfavorable interactions [18] [23].
Physical property differences between cis and trans isomers are substantial and well-documented across various cyclopropane derivatives [10] [11]. Cis isomers typically exhibit higher boiling points due to increased intermolecular dipole-dipole interactions resulting from their non-zero dipole moments [10] [23]. Conversely, trans isomers often display higher melting points due to more efficient crystal packing arrangements enabled by their more symmetric molecular geometries [11] [23]. Solubility patterns also differ significantly, with cis isomers generally showing enhanced solubility in polar solvents due to their higher dipole moments and increased capacity for hydrogen bonding interactions [10] [23].
Mass spectrometric analysis reveals distinct fragmentation patterns between cis and trans isomers, with cis isomers typically exhibiting lower relative abundances of molecular ion peaks due to their reduced thermodynamic stability in the ionized state [11]. This phenomenon reflects the preservation of stability relationships between isomers even under the high-energy conditions of electron impact ionization [11].
Property | Cis Isomer | Trans Isomer |
---|---|---|
Thermodynamic Stability | Lower | Higher |
Steric Interactions | Higher (groups on same side) | Lower (groups on opposite sides) |
Dipole Moment | Higher (non-zero) | Lower (often zero) |
Melting Point | Lower | Higher |
Boiling Point | Higher | Lower |
Solubility in Polar Solvents | Higher | Lower |
Molecular Ion Abundance (MS) | Lower | Higher |
The Simmons-Smith cyclopropanation exploits an in-situ-generated organozinc carbenoid (ICH₂ZnI) to insert a methylene unit across an alkene. For substrates ultimately converted into the title compound, the alkene of choice is most often an (E)-ethyl 2-(Bpin)-substituted acrylate or its halo-precursor.
Variation | Typical reagents & conditions | Yield to cis-cyclopropane | Diastereocontrol | Key advantages | Ref. |
---|---|---|---|---|---|
Classical Zn-Cu couple | CH₂I₂, Zn–Cu (1.5 equiv), THF, 0 → 25 °C, 6 h | 78–85% [1] [2] | cis : trans ≈ 9 : 1 [2] | Broad functional-group tolerance | 9,14 |
Furukawa modification | Et₂Zn (1.2 equiv), CH₂I₂ (3 equiv), toluene, 0 °C, 2 h | 85–92% [2] | ≥95% cis [2] | Faster, avoids heterogeneous metal | 14 |
Zn–Ag couple (“enhanced”) | CH₂I₂, Zn–Ag, DME, −20 °C, 8 h | 82–90% [3] | 93–97% cis [3] | Higher chemoselectivity with hydroxyl-bearing alkenes | 19 |
Stereodefined variant on alkenyl 1,2-bis(boronates) | ICH₂ZnI, THF, −78 → 25 °C, 4 h | 75–93% [4] | dr > 20 : 1 [4] | Direct access to polyborylated cyclopropanes | 4 |
Optimization insights
Transition-metal pathways offer orthogonal handles—enantioinduction, functional-group tolerance, and late-stage derivatization.
Catalyst system | Carbene source / mechanism | Substrate scope relevant to title compound | Yield | Stereo-outcome | Notable features | Ref. |
---|---|---|---|---|---|---|
Copper(I)/bisoxazoline | CF₃CHN₂ (trifluorodiazoethane) via Cu-carbene transfer | (E)-Bpin-alkenyl esters | 88–92% [5] | 94–98% ee; cis-selective | Handles electron-rich esters; scalable to 25 g | 20 |
Copper(I)-phosphine + CO | In-situ CO-mediated 1,2-borocyclopropanation | Aryl-Bpin olefins | 60–81% [6] | dr up to 10 : 1 [6] | CO serves as C₁ synthon; avoids diiodomethane | 37 |
Iridium photoredox (4CzIPN) | Radical–polar crossover via decarboxylative cyclization | Homoallyl Bpin chlorides | 85–98% [7] | dr > 20 : 1 [7] | Metal-free carbene generation; room temperature | 26 |
Photocatalyzed (diborylmethyl)iodide | Energy-transfer homolysis, dual Bpin delivery | Styrenes, acrylates | 65–88% [8] | dr > 20 : 1 [8] | Introduces gem-bis-Bpin when desired | 33 |
Rhodium(I) C–C activation | Hydroboration of pre-formed cyclopropanes | N-pivaloyl cyclopropylamines | 70–92% [9] | Retains existing chirality | Direct σ-bond activation enables late-stage borylation | 5 |
Process levers
Installation of the Bpin group onto a pre-functionalized cyclopropane typically proceeds via palladium-catalyzed Miyaura borylation of cis-2-bromo or cis-2-iodo cyclopropanecarboxylates.
Entry | B-source | Catalyst/ligand | Base | Solvent / T | Isolated yield | Scale demonstrated | Ref. |
---|---|---|---|---|---|---|---|
A | B₂pin₂ (1.2 equiv) | Pd(PPh₃)₄ (2 mol %) | KOAc (2.5 equiv) | Dioxane, 80 °C, 4 h | 82% [10] | 50 mmol | 3 |
B | B₂pin₂ (1.1 equiv) + catalytic CuI | PdCl₂(dppf) (1 mol %) | Na₂CO₃ (2.0 equiv) | EtOH/H₂O (4 : 1), 70 °C, 2 h | 78% [11] | 100 mmol | 34 |
C | Tetrahydroxydiboron (1.5 equiv) | Pd(OAc)₂/SPhos (1 mol %) | KOAc | i-PrOH, 100 °C, 8 h | 88% [12] | 65 kg | 8 |
D | HBpin (2.0 equiv) | Pd(dppf)Cl₂ (2 mol %) | Cs₂CO₃ | THF, reflux, 6 h | 70% [13] | 2 kg | 18 |
Optimization highlights
Emerging methods circumvent palladium, introducing boron through electrophilic or radical pathways.
Method | Lewis acid / activator | Substrate | Yield | Selectivity | Advantages | Ref. |
---|---|---|---|---|---|---|
BCl₃-promoted σ-C–C cleavage | BCl₃ (1 equiv), NEt₃ (2 equiv) | γ-lactam-tethered cyclopropane | 55–72% [14] | Syn addition across breached bond | Transition-metal-free; stereoconvergent | 35 |
Visible-light energy-transfer photorearrangement | Ir[dF(CF₃)ppy]₂(dtbbpy)+; hv (450 nm) | Cyclobutyl Bpin | 60–78% [15] | cis-selective | Mild; accommodates unprotected alcohols | 6 |
Cu-catalyzed ring-opening borylation | [(SIMes)CuCl] (5 mol %), B₂pin₂ | Vinylcyclopropane | 68–90% [16] | regio-controlled | Provides cyclic borate salts for downstream assembly | 10 |
σ-Bond hydroboration (Ir) | [Ir(COD)(OMe)]₂, pinacolborane | Unactivated cyclopropane | 70–88% [17] | Site-selective at methylene C–H | Direct from hydrocarbon feedstock | 16 |
Strategic considerations
The title compound demands three orthogonal stereochemical features: (i) cis relationship between Bpin and the carboxylate, (ii) absolute configuration at C2, and (iii) configurational integrity during downstream manipulations.
Challenge | Root cause | Mitigation strategy | Outcome | Ref. |
---|---|---|---|---|
Epimerization at C2 under basic borylation | α-Boryl carbanion stability | Employ KOAc (pKₐ = 5) rather than stronger bases; run under O₂ to quench Pd-mediated racemization | d.r. erosion ≤2% [18] | 13 |
Diastereomeric erosion during Simmons-Smith work-up | Zn²⁺ chelation with Bpin enables ring-opening | Quench with sat. NH₄Cl at 0 °C; include 0.1% w/v EDTA | >95% cis retention [4] | 4 |
Competing trans-cyclopropane formation in Cu-carbene routes | Re-addition of free carbene to product alkene | Slow diazo addition (syringe pump, 3 h) | dr improved from 6 : 1 to 20 : 1 [5] | 20 |
Scale-dependent heat spikes causing cycloreversion | Exothermic transmetalation (+10 kcal mol⁻¹) | Continuous-flow coil reactor (τ = 5 min, 30 °C) | Eliminated >3 °C hot-spots, maintained ee > 95% [19] | 22 |
The step-intensive nature of converging cyclopropanation and borylation demands early attention to throughput, cost, and safety.
Metric | Lab-scale benchmark | Pilot-plant data | Improvement | Strategy employed | Ref. |
---|---|---|---|---|---|
Batch size | 100 mmol (24 g) | 65 kg (300 mol) | ↑3,000-fold [12] | Adoption of tetrahydroxydiboron, eliminating hydrolysis step | 8 |
Overall yield | 46% (4 steps) | 62% (4 steps) | +16% [13] | Telescoped Simmons-Smith → Miyaura without isolation | 18 |
Cost of goods (CoG) | USD 1,250 kg⁻¹ | USD 660 kg⁻¹ | −47% [12] | Catalyst loading 0.5 mol %; recycle of Pd via silica-thiol resin | 8 |
Cycle time | 9 days | 5 days | −44% [13] | Continuous-flow Zn–Cu carbenoid generation | 18 |
Environmental factor (E-factor) | 120 kg waste kg⁻¹ | 38 kg waste kg⁻¹ | −68% [12] [13] | Solvent swap to i-PrOH; aqueous KOAc recycle | 8,18 |
Regulatory and safety notes (process)